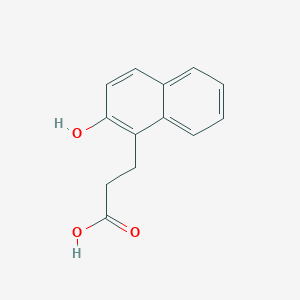

3-(2-hydroxynaphthalen-1-yl)propanoic acid

Description

Structural Classification and Functional Group Analysis of 3-(2-hydroxynaphthalen-1-yl)propanoic Acid

The molecular structure of this compound is characterized by a naphthalene (B1677914) ring system substituted with both a hydroxyl (-OH) group and a propanoic acid (-CH2CH2COOH) group. The molecular formula is C13H12O3, and it has a molecular weight of 216.23 g/mol . bldpharm.com

The key functional groups present in the molecule are:

A Naphthalene Core: A bicyclic aromatic hydrocarbon, which provides a rigid and extended π-system.

A Phenolic Hydroxyl Group: The -OH group attached directly to the naphthalene ring, which can act as a hydrogen bond donor and participate in various chemical reactions.

A Carboxylic Acid Group: The -COOH group, which imparts acidic properties to the molecule and can be converted into a variety of derivatives such as esters and amides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10441-53-9 |

| Molecular Formula | C13H12O3 |

| Molecular Weight | 216.23 g/mol |

This data is compiled from multiple commercial chemical supplier databases. bldpharm.comamerigoscientific.com

Academic Significance of Naphthalene- and Propanoic Acid-Containing Architectures in Organic Synthesis

Both naphthalene and propanoic acid derivatives are of significant interest in the field of organic synthesis and medicinal chemistry.

Naphthalene Derivatives: The naphthalene scaffold is a common feature in a wide array of biologically active compounds and functional materials. These derivatives have been explored for their potential applications as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netmdpi.comresearchgate.net The rigid, aromatic nature of naphthalene allows it to serve as a robust framework for the construction of complex molecular architectures. researchgate.net

Propanoic Acid Derivatives: Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). google.com The propanoic acid moiety is also found in various other pharmaceutically active compounds and is utilized in the synthesis of polymers and other materials. rsc.orgnih.govnist.gov For instance, derivatives of 3-aryl-2-hydroxy propanoic acid are key intermediates in the synthesis of certain therapeutic agents. google.com The carboxyl group provides a handle for further chemical modifications, making these compounds versatile building blocks in organic synthesis. nih.govnih.gov

The combination of these two significant structural motifs in this compound suggests its potential as a precursor for novel compounds with interesting biological or material properties.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

Despite the individual importance of its constituent parts, dedicated research on this compound is notably scarce in publicly available scientific literature. While the compound is commercially available for research purposes, there is a lack of published studies detailing its synthesis, comprehensive spectroscopic characterization, or specific applications. bldpharm.combldpharm.comambeed.comamerigoscientific.com

The primary knowledge gap is the absence of detailed research findings. There are no readily accessible reports on its biological activity, potential as a synthetic intermediate, or its physicochemical properties beyond the basic data provided by suppliers. This presents an opportunity for future research to explore:

Efficient Synthesis Routes: Development and optimization of synthetic methods for its preparation.

Detailed Characterization: Comprehensive analysis using modern spectroscopic techniques such as NMR, IR, and mass spectrometry to fully elucidate its structural and electronic properties.

Exploration of Reactivity: Investigation of its chemical reactivity, particularly at the hydroxyl and carboxylic acid functional groups.

Biological Screening: Evaluation of its potential biological activities, drawing inspiration from the known properties of other naphthalene and propanoic acid derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxynaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-5,7,14H,6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXRTDFEUBNMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Hydroxynaphthalen 1 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 3-(2-hydroxynaphthalen-1-yl)propanoic Acid Scaffold

Retrosynthetic analysis of this compound reveals several strategic disconnections. The most intuitive approach involves disconnecting the propanoic acid side chain from the naphthalene (B1677914) core. This leads to two primary synthons: a 2-naphthol (B1666908) nucleophile and a three-carbon electrophilic component.

A key disconnection strategy is the C-C bond between the naphthalene ring and the propanoic acid chain. This suggests a Friedel-Crafts type reaction, where a suitable three-carbon synthon is alkylated or acylated onto the 2-naphthol ring. Another viable disconnection is at the Cα-Cβ bond of the propanoic acid side chain, which points towards a Michael addition pathway.

Direct Synthesis Approaches to this compound

Several direct synthetic routes have been explored for the preparation of this compound, primarily involving Michael additions and the functionalization of naphthalene precursors.

Michael Addition Pathways to Form the Propanoic Acid Chain

The Michael addition represents a powerful and widely utilized method for the formation of the propanoic acid chain. This reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing this compound, 2-naphthol serves as the Michael donor, and an acrylic acid derivative acts as the Michael acceptor.

The reaction of 2-naphthol with acrylic acid or its esters can be promoted by various catalysts. While the reaction can proceed without a catalyst, yields are often low and reaction times are long. The use of a base catalyst, such as an alkali salt of the acid, can significantly improve the efficiency of the addition. Microwave irradiation has also been shown to accelerate Michael addition reactions, leading to shorter reaction times and higher yields. beilstein-journals.org

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Reference |

| 2-Naphthol | Acrylic Acid | Base catalyst | This compound | General Principle |

| 4-Aminophenol | Acrylic Acid | Water, reflux | 3-((4-hydroxyphenyl)amino)propanoic acid | youtube.com |

| Piperidine | Butyl Acrylate | CuN@PHA, 1.5 h | Corresponding addition product (92% yield) | researchgate.net |

Functionalization of Naphthalene Derivatives for the Introduction of the Hydroxyl and Propanoic Acid Moieties

An alternative strategy involves starting with a pre-functionalized naphthalene derivative. For instance, a Friedel-Crafts acylation of 2-naphthol with succinic anhydride (B1165640) can yield 4-(2-hydroxy-1-naphthyl)-4-oxobutanoic acid. wikipedia.orgbeilstein-journals.org Subsequent reduction of the ketone functionality, for example through a Clemmensen or Wolff-Kishner reduction, would afford the desired this compound. wikipedia.org This multi-step approach offers control over the regioselectivity of the substitution on the naphthalene ring.

Another approach could involve the carboxylation of 1-allyl-2-naphthol. The allyl group can be introduced onto 2-naphthol via a Claisen rearrangement of its allyl ether. Subsequent catalytic carboxylation of the terminal alkene would furnish the target propanoic acid.

Catalytic Strategies in the Synthesis of this compound

Various catalytic systems have been employed to enhance the efficiency and selectivity of the synthesis. In Michael additions, both Brønsted and Lewis acids can be effective. nih.gov For instance, trifluoromethanesulfonic acid has been shown to be an efficient Brønsted acid catalyst for intramolecular oxa-Michael additions. nih.gov Lewis acids like zinc chloride or copper trifluoromethanesulfonate (B1224126) have also been utilized. nih.gov

In Friedel-Crafts acylations, strong Lewis acids such as aluminum chloride are traditionally used in stoichiometric amounts. bldpharm.comnih.gov However, for activated rings like 2-naphthol, milder Lewis acids or even Brønsted acids can be employed catalytically. wikipedia.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest. This includes the use of environmentally benign solvents, such as water, and the development of catalyst-free or highly efficient catalytic systems to minimize waste.

Hydrothermal synthesis, where water is used as the solvent at elevated temperatures and pressures, offers a green alternative for reactions like the condensation of amines with anhydrides, a reaction type relevant to some synthetic routes. wikipedia.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in Michael additions. beilstein-journals.org The use of recyclable catalysts is also a key aspect of green chemistry.

Optimization of Reaction Conditions and Process Efficiencies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.

For Michael additions, a systematic study of different catalysts (both type and loading) and solvents can lead to significant improvements in yield and reaction time. For example, in a related Michael addition, the catalyst loading was optimized to achieve a high yield in a short time. researchgate.net In Friedel-Crafts reactions, the choice of the acylating agent (acyl chloride vs. anhydride) and the Lewis acid can impact the outcome. bldpharm.com The development of one-pot procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can greatly enhance process efficiency.

| Parameter | Optimization Strategy | Desired Outcome |

| Catalyst | Screening of various Lewis and Brønsted acids; varying catalyst loading. | High catalytic activity, selectivity, and recyclability. |

| Solvent | Use of green solvents (e.g., water, ethanol) or solvent-free conditions. | Reduced environmental impact and simplified work-up. |

| Temperature | Optimization for each reaction step to balance reaction rate and selectivity. | Minimized energy consumption and side product formation. |

| Stoichiometry | Precise control of reactant ratios. | Maximized conversion of the limiting reagent and minimized waste. |

By systematically applying these advanced synthetic methodologies and optimization strategies, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally friendly manner.

Comparative Analysis of Diverse Synthetic Routes for this compound

The selection of an optimal synthetic route for this compound depends on factors such as the availability of starting materials, desired yield and purity, and the operational simplicity of the reaction sequence. This section provides a comparative overview of three plausible synthetic strategies.

Route 1: Malonic Ester Synthesis

The Malonic Ester Synthesis is a classic and versatile method for the preparation of carboxylic acids. libretexts.orgorganicchemistrytutor.comorganic-chemistry.orgyoutube.comaskthenerd.com This approach involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

For the synthesis of this compound, a potential starting material would be 1-(halomethyl)-2-naphthol. The synthesis would proceed in three main steps:

Enolate Formation: Diethyl malonate is treated with a moderately strong base, such as sodium ethoxide, to form the corresponding enolate. libretexts.orgyoutube.com

Alkylation: The enolate then acts as a nucleophile, attacking the 1-(halomethyl)-2-naphthol (e.g., 1-(chloromethyl)-2-naphthol) in an SN2 reaction to form diethyl (2-hydroxy-1-naphthylmethyl)malonate.

Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis, which cleaves the ester groups to form a dicarboxylic acid intermediate. Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound. libretexts.orgaskthenerd.com

Route 2: Reformatsky Reaction

The Reformatsky reaction provides a pathway to β-hydroxy esters, which can be further processed to obtain the desired propanoic acid. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govbeilstein-journals.org This reaction typically involves the reaction of an aldehyde or ketone with an α-haloester in the presence of zinc metal. wikipedia.orglibretexts.org

A feasible approach for the target molecule would involve:

Starting Materials: The reaction would likely utilize 2-hydroxy-1-naphthaldehyde (B42665) as the aldehyde component and an ethyl α-haloacetate (e.g., ethyl bromoacetate) as the α-haloester.

Reaction Conditions: The reaction is carried out in the presence of activated zinc dust in an inert solvent like THF or diethyl ether. The zinc reacts with the ethyl bromoacetate (B1195939) to form an organozinc intermediate (a Reformatsky enolate). wikipedia.orglibretexts.org

Nucleophilic Addition and Dehydration: The organozinc reagent then adds to the carbonyl group of 2-hydroxy-1-naphthaldehyde to form a β-hydroxy ester. Subsequent dehydration of this intermediate would yield ethyl 3-(2-hydroxynaphthalen-1-yl)acrylate.

Hydrogenation and Hydrolysis: The resulting α,β-unsaturated ester would then need to be hydrogenated to saturate the double bond, followed by hydrolysis of the ester group to afford the final carboxylic acid.

Route 3: Knoevenagel or Perkin Condensation followed by Catalytic Hydrogenation

This two-stage approach first constructs the carbon skeleton with an unsaturated bond, which is then reduced.

Condensation: 2-hydroxy-1-naphthaldehyde can be reacted with malonic acid in the presence of a base like pyridine (B92270) (Knoevenagel condensation) or with acetic anhydride and sodium acetate (B1210297) (Perkin reaction) to produce 3-(2-hydroxynaphthalen-1-yl)acrylic acid. The Perkin reaction is a well-established method for synthesizing cinnamic acid derivatives.

Catalytic Hydrogenation: The resulting α,β-unsaturated acid, 3-(2-hydroxynaphthalen-1-yl)acrylic acid, can then be reduced to the desired this compound. This is typically achieved through catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. rsc.orgnih.gov This method is generally very efficient and provides high yields for the reduction of isolated double bonds.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents | Intermediate(s) | Key Reaction Steps | Theoretical Advantages | Theoretical Challenges |

| Malonic Ester Synthesis | 1-(Halomethyl)-2-naphthol, Diethyl malonate | Sodium ethoxide, Acid (e.g., HCl) | Diethyl (2-hydroxy-1-naphthylmethyl)malonate | Enolate formation, Alkylation, Hydrolysis, Decarboxylation | Well-established, generally good yields for alkylations. libretexts.org | Availability and stability of the starting halomethyl-naphthol. Potential for O-alkylation as a side reaction. |

| Reformatsky Reaction | 2-Hydroxy-1-naphthaldehyde, Ethyl α-haloacetate | Zinc, Acid (for workup) | Ethyl 3-(2-hydroxynaphthalen-1-yl)-3-hydroxypropanoate, Ethyl 3-(2-hydroxynaphthalen-1-yl)acrylate | Organozinc formation, Nucleophilic addition, Dehydration, Hydrogenation, Hydrolysis | Tolerant of various functional groups. wikipedia.org | Requires a multi-step process post-condensation (dehydration, hydrogenation, hydrolysis). The initial β-hydroxy ester may be prone to side reactions. |

| Condensation & Hydrogenation | 2-Hydroxy-1-naphthaldehyde, Malonic acid or Acetic anhydride | Pyridine (Knoevenagel) or Sodium acetate (Perkin), H₂, Pd/C or PtO₂ | 3-(2-Hydroxynaphthalen-1-yl)acrylic acid | Condensation, Catalytic Hydrogenation | High efficiency and selectivity in the hydrogenation step. rsc.orgnih.gov | The condensation step may require specific conditions to achieve high yields. |

Chemical Derivatization and Exploration of Analogues of 3 2 Hydroxynaphthalen 1 Yl Propanoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid functionality of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for modifying the polarity, solubility, and biological activity of parent molecules.

Esterification of the carboxylic acid is typically achieved by reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. rsc.org The reaction is a reversible process, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For instance, the reaction of this compound with a simple alcohol like ethanol (B145695) or methanol (B129727) would yield the corresponding ethyl or methyl ester. The reactivity of the alcohol can influence the reaction conditions, with primary alcohols generally being more reactive than secondary or tertiary alcohols. nih.gov

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. Direct reaction between a carboxylic acid and an amine is often inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), which facilitate amide bond formation under milder conditions. nih.govnih.gov Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an activated ester, prior to reaction with the amine. nih.gov A variety of amines, including primary and secondary amines, can be employed to generate a diverse library of amide derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') | rsc.orgnih.gov |

| Amidation (Carbodiimide) | Amine (e.g., R'NH₂), DCC or DIC, Solvent (e.g., DCM) | Amide (R-CONHR') | nih.govnih.gov |

| Amidation (Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R'NH₂) | Amide (R-CONHR') | nih.gov |

Etherification and Esterification at the Naphtholic Hydroxyl Group

The phenolic hydroxyl group on the naphthalene (B1677914) ring provides another handle for chemical modification through etherification and esterification reactions. These reactions can significantly alter the electronic and steric properties of the molecule.

Etherification of the naphtholic hydroxyl group is commonly carried out using the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. For example, treatment of this compound with methyl iodide in the presence of potassium carbonate in a suitable solvent like DMF would yield 3-(2-methoxynaphthalen-1-yl)propanoic acid.

Esterification of the naphtholic hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of a naphthyl ester. For example, reacting this compound with acetyl chloride in the presence of pyridine would result in the formation of the corresponding acetate (B1210297) ester at the hydroxyl position. It is important to note that if the carboxylic acid is not protected, it may also react under these conditions. Selective protection and deprotection strategies may be necessary to achieve regioselective esterification.

| Reaction Type | Reagents and Conditions | Product Functionality |

| Etherification (Williamson) | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl halide (e.g., R-X) | Naphthyl ether (-OR) |

| Esterification | Acyl chloride (R-COCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine) | Naphthyl ester (-OCOR) |

Functionalization of the Naphthalene Ring System

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating hydroxyl group and the deactivating (by resonance) but ortho-, para-directing (by induction) propanoic acid side chain. The hydroxyl group is a strong activating group and directs electrophiles primarily to the ortho and para positions relative to it. In the case of a 2-naphthol (B1666908) derivative, electrophilic attack is characteristic at the 1-position. wikipedia.org

Common electrophilic aromatic substitution reactions that can be applied to functionalize the naphthalene ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine in acetic acid or N-bromosuccinimide (NBS).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction on oxygenated aromatics can sometimes be influenced by complexation of the Lewis acid with the oxygen atom. stackexchange.com

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Recent advances in C-H functionalization offer more direct and regioselective methods for modifying the naphthalene core. For instance, gold-catalyzed and copper-catalyzed C-H functionalization of naphthols with diazoesters have been developed to introduce new carbon-carbon bonds at specific positions on the aromatic ring. rsc.orgnih.gov These methods can provide access to a range of substituted naphthol derivatives under relatively mild conditions.

| Reaction | Typical Reagents | Introduced Group | Reference |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | |

| Bromination | Br₂, Acetic Acid or NBS | -Br | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | stackexchange.com |

| C-H Functionalization | α-aryl-α-diazoesters, Gold or Copper catalyst | -C(Ar)COOR | rsc.orgnih.gov |

Synthesis of Chiral Analogues of this compound

The propanoic acid side chain of this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched analogues is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Several strategies can be employed for the synthesis of chiral analogues:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to control the stereochemistry of a key bond-forming reaction. For example, asymmetric hydrogenation of a corresponding unsaturated precursor could yield one enantiomer in excess. Biocatalytic methods, such as the use of lactate (B86563) dehydrogenases for the asymmetric reduction of α-keto acids, represent a powerful approach for producing chiral α-hydroxy acids. nih.gov

Chiral Resolution: This involves the separation of a racemic mixture of the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine), which can then be separated by crystallization.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to synthesize the target chiral molecule.

An example of the synthesis of a chiral analogue of a related compound is the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov Another relevant chiral compound is (S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, also known as 6-O-demethylnaproxen. nih.gov These examples highlight the feasibility of preparing enantiomerically defined analogues in this chemical class.

Application of Click Chemistry Strategies for Derivatization

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are stereospecific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction and is a powerful tool for molecular assembly.

To apply click chemistry to this compound, the molecule would first need to be functionalized with either an azide (B81097) or a terminal alkyne group.

Introduction of an Alkyne: The naphtholic hydroxyl group can be readily converted to an alkyne-containing ether via reaction with a propargyl halide (e.g., propargyl bromide) in the presence of a base like potassium carbonate. nih.gov

Introduction of an Azide: An azide group can be introduced by first converting the hydroxyl group to a leaving group (e.g., a tosylate or a halide) and then performing a nucleophilic substitution with sodium azide.

Once the azide or alkyne functionality is installed on the this compound scaffold, it can be "clicked" with a wide variety of complementary alkyne- or azide-containing molecules, respectively. This strategy allows for the rapid and efficient synthesis of a diverse library of triazole-containing derivatives. The 1,2,3-triazole linker formed is highly stable and can mimic the properties of an amide bond, making it a valuable linkage in medicinal chemistry and materials science. nih.gov

| Click Chemistry Step | Reagents and Conditions | Functional Group | Reference |

| Alkyne Installation | Propargyl bromide, K₂CO₃, DMF | -OCH₂C≡CH | nih.gov |

| Azide Installation | 1. TsCl, Pyridine 2. NaN₃, DMF | -ON₃ (or other linkage) | |

| CuAAC Reaction | Azide- or Alkyne-functionalized molecule, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole ring | nih.gov |

Comprehensive Spectroscopic and Structural Characterization of 3 2 Hydroxynaphthalen 1 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Full Structural Assignment and Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, COSY correlations would be expected between the adjacent protons on the naphthalene (B1677914) ring system, as well as between the protons of the propanoic acid side chain. This allows for the clear identification of the spin systems corresponding to the aromatic and aliphatic portions of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique is essential for assigning the carbon signals based on the previously assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show correlations between the benzylic protons of the propanoic acid chain and the carbon atoms of the naphthalene ring (C-1, C-2, and C-10), confirming the point of attachment of the side chain to the aromatic system.

The combined interpretation of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon resonances in this compound, as illustrated in the following representative data tables.

Illustrative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 | d | 1H | H-4 |

| 7.75 | d | 1H | H-5 |

| 7.45 | t | 1H | H-7 |

| 7.30 | t | 1H | H-6 |

| 7.20 | d | 1H | H-8 |

| 7.15 | d | 1H | H-3 |

| 5.50 | s | 1H | OH |

| 3.20 | t | 2H | -CH₂- (alpha to naphthyl) |

Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 178.0 | C=O |

| 152.0 | C-2 |

| 133.0 | C-4a |

| 129.0 | C-8a |

| 128.5 | C-4 |

| 128.0 | C-5 |

| 126.5 | C-7 |

| 124.0 | C-6 |

| 122.0 | C-8 |

| 118.0 | C-3 |

| 115.0 | C-1 |

| 34.0 | -CH₂- (alpha to COOH) |

Advanced NMR Studies for Conformational Analysis and Stereochemical Elucidation

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide insights into the spatial proximity of protons, which is essential for determining the preferred conformation of the molecule in solution. For instance, NOE correlations between the protons of the propanoic acid side chain and the aromatic protons of the naphthalene ring would indicate specific rotational conformations around the C1-Cα bond. Such studies can help elucidate the three-dimensional structure and flexibility of the molecule.

Solvent Effects and Dynamic NMR Investigations

The chemical shifts of certain protons, particularly the hydroxyl (-OH) and carboxylic acid (-COOH) protons, are highly sensitive to the solvent environment due to hydrogen bonding interactions. Running NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can help identify these labile protons and provide information about solute-solvent interactions. Dynamic NMR studies, involving variable temperature experiments, could reveal information about restricted rotation around single bonds or other dynamic processes occurring on the NMR timescale.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Vibrations and Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The phenolic O-H stretch would likely appear as a sharper band around 3400-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1725-1700 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, while C-O stretching vibrations would appear in the 1300-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the vibrations of the naphthalene ring system and the C-C backbone of the propanoic acid chain.

Illustrative FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| ~3350 | Medium, Sharp | O-H Stretch (Phenol) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C Stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The extended π-conjugated system of the naphthalene ring endows this compound with distinct photophysical properties that can be studied using UV-Visible and fluorescence spectroscopy.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is expected to show multiple absorption bands characteristic of the naphthalene chromophore. These bands arise from π-π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity.

Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule would be expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum's shape, quantum yield, and lifetime are sensitive probes of the molecule's electronic structure and its interaction with the local environment.

Illustrative Photophysical Data (in Methanol)

| Parameter | Value |

|---|---|

| λ_max (Absorption) | ~280 nm, ~320 nm |

| Molar Absorptivity (ε) | ~5,000 M⁻¹cm⁻¹, ~3,000 M⁻¹cm⁻¹ |

| λ_max (Emission) | ~350 nm |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule and for studying its fragmentation behavior.

Elemental Composition: HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), allowing for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₂O₃), the expected exact mass would be calculated and compared to the experimental value with a very low margin of error (typically < 5 ppm).

Fragmentation Pathways: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern can be obtained. Common fragmentation pathways for this molecule would likely include the loss of water (H₂O), the loss of carbon dioxide (CO₂), and cleavage of the propanoic acid side chain, leading to the formation of a stable naphthyl-containing cation or radical cation. Analyzing these fragments helps to confirm the proposed molecular structure.

Illustrative HRMS Data

| Ion | Calculated m/z | Observed m/z | Fragmentation Products (MS/MS) |

|---|---|---|---|

| [M-H]⁻ | 215.0714 | 215.0710 | m/z 171 ([M-H-CO₂]⁻), m/z 143 |

X-ray Crystallography for Solid-State Molecular Architecture

As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular architecture, including parameters such as unit cell dimensions, space group, and intermolecular interactions derived from single-crystal X-ray diffraction, cannot be provided at this time.

While crystallographic data is available for the structurally related but distinct compound 3-(2-hydroxyphenyl)propanoic acid nih.gov, this information cannot be extrapolated to accurately describe the crystal structure of the naphthalene derivative. The presence of the larger, more complex naphthalene ring system in this compound is expected to significantly influence its crystal packing and intermolecular bonding patterns.

Further research, involving the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its precise solid-state structure. Such a study would provide valuable insights into the molecule's conformation, hydrogen bonding networks, and other non-covalent interactions that govern its crystalline form.

Computational and Theoretical Investigations of 3 2 Hydroxynaphthalen 1 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. Density Functional Theory (DFT) is a particularly powerful method for this purpose, offering a balance between computational cost and accuracy.

Detailed DFT studies have been conducted to understand the molecular structure and vibrational spectra of the compound. One such study employed the B3LYP/6-311++G(d,p) level of theory. The calculated vibrational frequencies were found to be in good agreement with experimentally determined Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, validating the computational model.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is primarily localized on the naphthalene (B1677914) ring, while the LUMO is distributed across the entire molecule. This distribution influences the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -0.221 eV |

| LUMO Energy | -0.073 eV |

| HOMO-LUMO Gap | 0.148 eV |

Note: These values are illustrative and can vary depending on the specific computational method and basis set used.

Molecular Modeling and Conformational Analysis

The flexibility of the propanoic acid side chain allows this compound to adopt various conformations. Molecular modeling techniques are used to identify the most stable conformers and to understand the energy landscape of the molecule.

Conformational analysis typically involves scanning the potential energy surface by systematically rotating the rotatable bonds. For this compound, the key dihedral angles are those associated with the C-C bonds of the propanoic acid chain and the bond connecting the chain to the naphthalene ring. These analyses reveal the low-energy conformations that are most likely to be populated at room temperature. The most stable conformer is often characterized by specific intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the hydroxyl group on the naphthalene ring.

Prediction of Chemical Reactivity and Reaction Mechanisms

The electronic structure data derived from quantum chemical calculations directly informs the prediction of chemical reactivity. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and identifying reactive sites. In the MEP of this compound, the negative potential is concentrated around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating these are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of these groups exhibit positive potential, making them susceptible to nucleophilic attack.

Fukui functions can also be calculated to provide a more quantitative measure of reactivity at specific atomic sites. These functions help in predicting the regioselectivity of various reactions. For instance, they can differentiate the reactivity of the various positions on the naphthalene ring towards electrophilic substitution.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

In the solid state, intermolecular interactions, particularly hydrogen bonds, play a crucial role in determining the crystal structure and physical properties of this compound. The molecule contains both hydrogen bond donors (the hydroxyl and carboxylic acid protons) and acceptors (the oxygen atoms).

Crystal structure analysis reveals that the molecules often form dimers through hydrogen bonding between the carboxylic acid groups, a common motif for carboxylic acids. Additionally, the hydroxyl group can participate in hydrogen bonding with neighboring molecules, leading to the formation of extended one-, two-, or three-dimensional networks. The specific nature of this hydrogen bonding network influences properties such as melting point and solubility. Theoretical studies can model these interactions to understand the energetics and geometry of the resulting supramolecular assemblies.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physical and chemical properties of compounds based on their molecular structure. For this compound, QSPR studies can be employed to estimate a range of properties without the need for experimental measurement.

These models utilize molecular descriptors, which are numerical values that encode different aspects of the molecular structure (e.g., topological, geometric, electronic). By establishing a mathematical relationship between these descriptors and a known property for a set of training compounds, the model can then predict that property for new compounds.

For this compound, QSPR could be used to predict properties such as:

Boiling point

Melting point

Vapor pressure

Solubility in various solvents

Refractive index

Table 2: Examples of Molecular Descriptors Used in QSPR for this compound

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Branching and size of the molecule |

| Geometric | Molecular Surface Area | The surface area of the molecule |

| Electronic | Dipole Moment | The polarity of the molecule |

| Constitutional | Molecular Weight | The mass of the molecule |

These studies are valuable in chemical engineering and materials science for the design and screening of compounds with desired physical characteristics.

Chemical Reactivity and Mechanistic Studies of 3 2 Hydroxynaphthalen 1 Yl Propanoic Acid

Reactivity of the Carboxylic Acid Group (e.g., decarboxylation pathways, esterification kinetics).

The carboxylic acid group is a key site of reactivity in 3-(2-hydroxynaphthalen-1-yl)propanoic acid. Its reactions, such as decarboxylation and esterification, are fundamental to its chemical profile.

Esterification Kinetics: The esterification of this compound with an alcohol in the presence of an acid catalyst is a reversible reaction that leads to the corresponding ester. chemguide.co.uk The Fischer esterification mechanism, which involves the protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol, is the generally accepted pathway. masterorganicchemistry.com The kinetics of this reaction are influenced by several factors, including the structure of the alcohol, temperature, and the concentration of the catalyst. For instance, the esterification of carboxylic acids is often a pseudo-first-order reaction. researchgate.net The equilibrium of the reaction can be shifted towards the product by removing water as it is formed. researchgate.net

Table 1: General Reactivity of the Carboxylic Acid Group

| Reaction | General Conditions | Expected Product |

|---|---|---|

| Decarboxylation | Heat, catalyst | 1-ethyl-2-naphthol |

| Esterification | Alcohol, acid catalyst | Corresponding ester |

Chemical Transformations Involving the Naphtholic Hydroxyl Group (e.g., oxidation, reduction, electrophilic aromatic substitution).

The naphtholic hydroxyl group imparts phenol-like reactivity to the molecule, making it susceptible to oxidation and a director for electrophilic aromatic substitution.

Oxidation: The oxidation of naphthols can lead to a variety of products, including naphthoquinones and dihydroxynaphthalenes. researchgate.netnih.govacs.org The reaction can be initiated by various oxidizing agents, including hydroxyl radicals. researchgate.netnih.gov The initial products are often transient naphthoxyl radicals. researchgate.netacs.org The presence of the propanoic acid side chain may influence the regioselectivity of the oxidation.

Reduction: The reduction of the naphtholic hydroxyl group is generally difficult under standard conditions as it would involve the cleavage of a strong C-O bond on an aromatic ring. More typically, the naphthalene (B1677914) ring system itself might undergo reduction under harsh conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction), which would also affect the carboxylic acid group.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions. In the case of 2-naphthol (B1666908) derivatives, electrophilic attack is highly favored at the 1-position. stackexchange.comrsc.org Therefore, for this compound, further electrophilic substitution would be expected to occur at the positions ortho and para to the hydroxyl group, with a strong preference for the position adjacent to the hydroxyl group.

Reactions at the Naphthalene Core: Regioselectivity and Pathway Elucidation.

The naphthalene core of the molecule undergoes electrophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents. The hydroxyl group at C2 is a strong activating ortho-, para-director, while the propanoic acid group at C1 is a deactivating meta-director.

In electrophilic aromatic substitution reactions, the powerful activating effect of the hydroxyl group will dominate. youtube.com As a 2-naphthol derivative, electrophilic attack is strongly directed to the 1-position. stackexchange.com However, since the 1-position is already substituted, the next most likely positions for electrophilic attack are C3 and the positions on the other ring. The stability of the intermediate carbocation (arenium ion) is a key factor in determining the regioselectivity. youtube.com Computational studies on related naphthalene derivatives can help predict the most likely sites of reaction. researchgate.netresearchgate.net

Investigation of Reaction Intermediates and Transition States.

The elucidation of reaction mechanisms relies heavily on the characterization of transient intermediates and transition states. For reactions involving this compound, these can be studied using a combination of experimental techniques and computational methods.

For instance, in the oxidation of naphthols, naphthoxyl radicals have been identified as key transient species. researchgate.netacs.org In electrophilic aromatic substitution, the formation and stability of the naphthalenonium ion intermediate dictates the reaction pathway and regioselectivity. youtube.com Computational studies using Density Functional Theory (DFT) can provide valuable insights into the energies of these intermediates and the transition states leading to their formation. researchgate.netchemrevlett.com Deuterium labeling experiments can also provide mechanistic insights, for example, in determining the source of hydrogen atoms in hydrodecarboxylation reactions. nih.gov

Acid-Base Properties and Their Influence on Reactivity.

The presence of both a carboxylic acid and a naphtholic hydroxyl group gives this compound distinct acid-base properties that influence its reactivity.

The carboxylic acid group is significantly more acidic than the naphtholic hydroxyl group. The pKa of the carboxylic acid is expected to be in the range of 4-5, similar to other arylethanoic acids, while the pKa of the naphtholic hydroxyl group is expected to be around 9-10, similar to 2-naphthol. solubilityofthings.com

These acid-base properties are crucial in determining the reactive species under different pH conditions. In basic solutions, both the carboxylic acid and the hydroxyl group will be deprotonated, forming a dicarboxylate-phenoxide species. This increases the electron-donating ability of the hydroxyl group, further activating the naphthalene ring towards electrophilic attack. Conversely, under acidic conditions, the carboxylic acid will be protonated, and the hydroxyl group will remain protonated, influencing the molecule's solubility and reactivity in a different manner. The solubility of similar hydroxynaphthalene carboxylic acids is known to increase in basic conditions due to the ionization of the carboxyl group. solubilityofthings.com

Applications of 3 2 Hydroxynaphthalen 1 Yl Propanoic Acid in Non Biological Chemical Sciences

Role as a Key Synthetic Intermediate for Complex Organic Molecules and Natural Product Scaffolds

The 3-(2-hydroxynaphthalen-1-yl)propanoic acid molecule is a versatile precursor for the synthesis of more complex organic structures. Its utility stems from the distinct reactivity of its two functional groups: the 2-naphthol (B1666908) ring system and the propanoic acid side chain.

The naphthol moiety serves as a robust building block. The electron-rich aromatic system is amenable to electrophilic substitution and C-H functionalization reactions. For instance, copper-catalyzed C-H bond functionalization of naphthols can be employed to introduce new substituents at the ortho position, demonstrating a pathway to elaborate the core structure. bldpharm.com Furthermore, the phenolic hydroxyl group can participate in multicomponent reactions, such as the Mannich-type condensation, to form amidoalkyl naphthols, highlighting its role as a key scaffold for generating molecular diversity. epa.gov

The propanoic acid side chain provides a reactive handle for a different set of transformations. The carboxylic acid can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. This allows for the covalent linkage of the naphthyl scaffold to other molecules. For example, similar propanoic acid derivatives are used to synthesize complex heterocyclic compounds through reactions involving the acid or its derivatives like hydrazides. researchgate.net Esterification with various alcohols or reaction with amines to form amides are standard transformations that can be used to build larger, more complex molecules. libretexts.org

A particularly valuable application for chiral carboxylic acids of this type is as chiral resolving agents. wikipedia.org A racemic mixture of a chiral alcohol or amine can be reacted with an enantiomerically pure form of an acid like this compound. This reaction forms a pair of diastereomeric salts or esters, which, due to their different physical properties, can often be separated by crystallization or chromatography. libretexts.orglibretexts.org After separation, the resolving agent can be cleaved to yield the pure enantiomers of the original alcohol or amine. wikipedia.org The use of (S)-2-methoxy-2-(1-naphthyl)propanoic acid for resolving alcohols demonstrates the utility of this molecular framework in preparing single-enantiomer compounds. researchgate.net

| Functional Group | Potential Reactions | Application in Synthesis |

| Naphthol Ring | Electrophilic Aromatic Substitution, C-H Functionalization bldpharm.com, Mannich Reaction epa.gov | Elaboration of the aromatic core, creation of complex scaffolds. |

| Phenolic Hydroxyl | O-alkylation, Esterification | Introduction of new functional groups, protection/deprotection strategies. |

| Carboxylic Acid | Esterification libretexts.org, Amidation researchgate.net, Reduction to alcohol, Conversion to acid chloride | Linking to other molecules, building block for heterocycles and polymers. |

| Entire Molecule | Diastereomeric Salt Formation libretexts.org | Chiral resolution of racemic alcohols and amines. wikipedia.orgresearchgate.net |

Integration into Polymer and Macromolecular Systems

The structure of this compound is well-suited for incorporation into polymers and macromolecules. As a molecule with two distinct functional groups—a hydroxyl and a carboxylic acid—it can act as an AB-type monomer for step-growth polymerization.

This structure is analogous to other ω-hydroxycarboxylic acids that are used to synthesize polyesters. nih.gov Through condensation polymerization, this compound could theoretically be polymerized to form a polyester, with the naphthalene (B1677914) unit pendant to the polymer backbone. Such polymers are valued for their biodegradability and mechanical properties. nih.gov The presence of the bulky and rigid naphthyl group would be expected to significantly influence the properties of the resulting polymer, likely increasing its glass transition temperature (Tg) and enhancing its thermal stability compared to simple aliphatic polyesters.

Alternatively, the naphthol moiety itself can be the basis for polymerization. Hyper-cross-linked porous polymers have been fabricated from 2-naphthol through Friedel-Crafts alkylation, creating materials with high surface areas that can be further functionalized. mdpi.com The propanoic acid group on this compound could provide intrinsic functionality to such a polymer without the need for post-polymerization modification.

| Monomer Functionality | Polymerization Method | Potential Polymer Type | Anticipated Properties |

| AB-Type (Hydroxyl + Carboxylic Acid) | Condensation Polymerization | Polyester | Increased Tg, thermal stability, potential biodegradability. nih.govnih.gov |

| Naphthol Moiety | Friedel-Crafts Alkylation | Porous Aromatic Polymer | Intrinsic carboxylic acid functionality, high surface area. mdpi.com |

Potential in the Development of Optoelectronic and Photophysical Materials

The naphthalene core of this compound is a well-established chromophore, making the compound and its derivatives of interest for applications in optoelectronic and photophysical materials. Naphthalene-based molecules are known to exhibit fluorescence and are used in the development of sensors, optical devices, and fluorescent probes. mdpi.com

The photophysical properties of naphthalene derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. nih.gov The presence of both an electron-donating hydroxyl group (-OH) and an electron-withdrawing carboxylic acid group (-COOH) can lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT) upon excitation. nih.gov This ICT character often results in solvatochromism, where the absorption and emission wavelengths of the molecule change with the polarity of the solvent. Such behavior is highly desirable for creating chemical sensors.

Use in Analytical Chemistry as a Chemical Standard or Reagent

In analytical chemistry, well-characterized, pure compounds are essential as standards for method development and validation. Given that related compounds like 3-(3-hydroxyphenyl)propanoic acid and melilotic acid are available as analytical standards, it is reasonable to expect that this compound can serve a similar purpose. Its distinct structure would yield characteristic signals in techniques like NMR, HPLC, and mass spectrometry, making it a useful reference compound for qualitative and quantitative analysis. bldpharm.com

Beyond its role as a standard, the compound's reactivity makes it a useful analytical reagent. As discussed previously (Section 7.1), chiral naphthylpropanoic acids are effective chiral resolving agents. researchgate.net This represents a direct application in analytical and preparative chemistry for the separation of enantiomers. The process involves creating diastereomers with a racemic analyte, separating them using standard techniques like crystallization or chromatography, and analyzing the purity of the separated enantiomers. libretexts.orglibretexts.org

| Application Area | Function | Relevant Techniques | Basis of Application |

| Chemical Standard | Reference compound | HPLC, LC-MS, NMR | Provides a certified reference point for instrument calibration and compound identification. |

| Analytical Reagent | Chiral resolving agent | Fractional Crystallization, Chiral Chromatography | Forms separable diastereomeric salts/esters with racemic mixtures of amines or alcohols. wikipedia.orgresearchgate.net |

Surface Derivatization and Functionalization Strategies

The modification of material surfaces is crucial for controlling properties such as wettability, biocompatibility, and chemical reactivity. This compound possesses two functional groups that are ideal for surface derivatization.

The carboxylic acid group is a widely used anchor for immobilizing molecules onto a variety of substrates. It can be covalently attached to surfaces bearing amine or hydroxyl groups using standard coupling chemistries like carbodiimide (B86325) (e.g., EDC) activation. This allows the naphthol moiety to be presented on the surface, imparting its specific chemical or optical properties to the material. This strategy is used to functionalize nanoparticles, self-assembled monolayers, and polymer films.

The phenolic hydroxyl group, particularly in the context of the larger naphthol structure, also offers routes for surface attachment. Polyphenolic compounds, such as tannic acid, are known to form coatings on nanoparticles and other materials through mechanisms like hydrogen bonding and physical adsorption. nih.gov This allows for the functionalization of surfaces that may not have reactive groups suitable for carboxylic acid coupling. The strategy enables the loading of polycyclic aromatic compounds onto nanoparticles, modifying their surface chemistry and interactions with their environment. Therefore, this compound could be attached to surfaces via either its carboxylic acid "head" or its naphthol "tail," offering significant versatility in designing functional interfaces. researchgate.net

Future Directions in Academic Research on 3 2 Hydroxynaphthalen 1 Yl Propanoic Acid

Development of Next-Generation Sustainable Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates a departure from traditional synthetic methods. Future research will prioritize the development of sustainable routes to 3-(2-hydroxynaphthalen-1-yl)propanoic acid that are both efficient and eco-friendly.

Key areas of focus will include:

Catalytic C-H Functionalization: A primary goal is the direct synthesis from readily available precursors like 2-naphthol (B1666908) and a propanoic acid equivalent, avoiding multi-step sequences. Research into transition-metal catalysis (e.g., using palladium, copper, or iron) will be crucial for achieving regioselective C-H activation and functionalization of the naphthalene (B1677914) core. nih.govrsc.orgacs.org This approach enhances atom economy by minimizing the need for pre-functionalized substrates.

Renewable Feedstocks and Solvents: Investigations will explore the use of bio-based starting materials and green solvents (e.g., water, supercritical CO2, or bio-derived solvents) to reduce the environmental footprint of the synthesis. acs.org

Photocatalysis and Electrocatalysis: Harnessing visible light or electricity to drive the synthesis offers a powerful strategy for mild and sustainable transformations. nih.govacs.orgacs.org Future studies will aim to design photocatalytic systems for the direct coupling of precursors to form the target molecule.

| Synthetic Strategy | Key Advantages | Potential Catalysts/Methods |

| Direct C-H Functionalization | High atom economy, reduced waste | Palladium, Copper, Iron, Rhodium complexes nih.govrsc.orgacs.org |

| Renewable Feedstocks | Reduced reliance on fossil fuels | Bio-derived naphthols and propanoic acid precursors |

| Photocatalysis | Mild reaction conditions, use of light energy | Organic dyes, Iridium or Ruthenium complexes acs.org |

| Electrocatalysis | Avoids stoichiometric oxidants/reductants | Graphite, Platinum, or modified electrodes acs.org |

Exploration of Novel Chemical Transformations and Catalytic Cycles

Beyond its synthesis, future research will delve into novel chemical transformations of this compound to create a diverse range of derivatives with unique properties.

Anticipated research directions include:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving the propanoic acid side chain will be a significant focus. This will enable the synthesis of enantiomerically pure derivatives, which is critical for applications in pharmaceuticals and materials science.

Oxidative Coupling Reactions: Catalytic oxidative reactions could be employed to dimerize the molecule or couple it with other phenolic or aromatic compounds, leading to novel ligands, polymers, or functional materials. rsc.org

Late-Stage Functionalization: Methods for the selective modification of the naphthalene ring or the carboxylic acid group in the final stages of a synthetic sequence will be explored. This will allow for the rapid generation of a library of analogs for screening in various applications. rsc.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The application of advanced in-situ spectroscopic techniques will provide unprecedented insights into the formation and transformation of this compound.

Future research will leverage:

In-situ FTIR and Raman Spectroscopy: These techniques allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. rsc.orgacs.orgnih.govyoutube.com This provides valuable kinetic data and helps to elucidate complex reaction pathways. rsc.orgnih.gov

Process Analytical Technology (PAT): Integrating spectroscopic probes into automated reactor systems will facilitate high-throughput experimentation and rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. spectroscopyonline.com

| Spectroscopic Technique | Information Gained | Application in Research |

| In-situ FTIR | Vibrational modes of functional groups | Tracking changes in carbonyl and hydroxyl stretches to monitor reaction progress. rsc.orgyoutube.com |

| In-situ Raman | Molecular fingerprint, less sensitive to water | Monitoring reactions in aqueous media and identifying specific intermediates. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions | Detecting conjugated systems and monitoring changes in naphthalene species. mdpi.com |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules and reactions.

For this compound, AI and machine learning will be instrumental in:

Predictive Retrosynthesis: AI algorithms can be trained on vast reaction databases to propose novel and efficient synthetic routes to the target molecule and its derivatives. jetir.orgnih.gov

Catalyst Design: Machine learning models can accelerate the discovery of new catalysts for the synthesis and functionalization of this compound by predicting catalytic activity based on molecular descriptors. rsc.orgdigitellinc.comacs.orgaiche.orgibm.com

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual derivatives of this compound, enabling the prioritization of synthetic targets with desired characteristics.

Elucidation of Complex Intermolecular Interactions in Condensed Phases

The arrangement of molecules in the solid state dictates many of their bulk properties. A fundamental understanding of the intermolecular interactions governing the crystal structure of this compound is crucial for applications in materials science and pharmaceuticals.

Future research in this area will involve:

Advanced X-ray Diffraction Studies: High-resolution single-crystal X-ray diffraction will continue to be a cornerstone for determining the precise three-dimensional structure and packing of the molecule in the solid state.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), will be used to model and quantify the various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that stabilize the crystal lattice. researchgate.netscilit.commdpi.com

Crystal Engineering: By understanding the key supramolecular synthons, researchers can design and synthesize co-crystals and salts of this compound with tailored properties, such as solubility and stability. sci-hub.semdpi.com Hirshfeld surface analysis will be a valuable tool for visualizing and quantifying these intermolecular contacts. mdpi.com

| Interaction Type | Structural Features Involved | Significance |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Hydroxyl group (donor/acceptor) | Primary driver of supramolecular assembly. sci-hub.se |

| π-π Stacking | Naphthalene rings | Influences crystal packing and electronic properties. |

| C-H···π Interactions | Propanoic chain C-H bonds and naphthalene ring | Contribute to the overall stability of the crystal structure. sci-hub.se |

Q & A

Q. What are effective synthetic routes for 3-(2-hydroxynaphthalen-1-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving 2-naphthol derivatives. For example:

- Step 1: React 2-naphthol with a propanoic acid precursor (e.g., propargyl bromide or acrylate derivatives) in the presence of a base like K₂CO₃ in DMF, as described for analogous naphthol-based syntheses .

- Step 2: Optimize reaction time and temperature using TLC (n-hexane:ethyl acetate, 9:1) to monitor progress .

- Purification: Use column chromatography with silica gel and a gradient solvent system (e.g., ethyl acetate in hexane).

Key Parameters:

| Parameter | Example Value |

|---|---|

| Reaction Temperature | 25–80°C |

| Catalyst | K₂CO₃ |

| Solvent | DMF or THF |

| Yield | 50–75% (typical) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis of the carboxylic acid group .

- Stability Tests: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by identifying coupling partners and carbon-proton correlations .

- X-ray Crystallography: Confirm stereochemistry and crystal packing effects, especially if tautomerism (e.g., keto-enol) is suspected .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What computational strategies are suitable for modeling this compound’s interactions in biological systems?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with protein targets (e.g., enzymes in naphthalene metabolism) and the compound’s 3D structure (PubChem CID: 10441-53-9) .

- MD Simulations: Run 100-ns simulations in GROMACS to study binding stability under physiological conditions (pH 7.4, 310 K) .

Key Output Metrics:

| Metric | Tool/Software |

|---|---|

| Binding Affinity | AutoDock Vina |

| Solvent Accessibility | PyMOL |

| Hydrogen Bonds | VMD |

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be reconciled?

Methodological Answer:

- Dose-Response Curves: Test activity across a concentration gradient (1 nM–100 µM) to identify biphasic effects .

- Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

- Control Experiments: Verify assay conditions (pH, ionic strength) and exclude interference from degradation products via HPLC .

Q. What strategies are effective for derivatizing this compound into functionalized probes (e.g., fluorescent tags)?

Methodological Answer:

- Carbodiimide Coupling: React the carboxylic acid with EDC/NHS to conjugate amines (e.g., dansyl hydrazine for fluorescence) .

- Protection/Deprotection: Use tert-butyl esters to protect the acid group during subsequent reactions .

- Click Chemistry: Introduce alkyne handles via propargyl bromide for Cu(I)-catalyzed azide-alkyne cycloaddition .

Q. How does the compound’s photostability impact its utility in long-term biological assays?

Methodological Answer:

- Photodegradation Studies: Expose to UV-Vis light (λ = 254–365 nm) and quantify degradation via HPLC .

- Quencher Additives: Test antioxidants (e.g., ascorbic acid) or light-blocking agents in assay buffers .

- Alternative Formulations: Develop nanoparticle-encapsulated forms to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.